Ethyl 6-bromo-3-methylquinoline-4-carboxylate
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Overview
Description
Ethyl 6-bromo-3-methylquinoline-4-carboxylate is a quinoline derivative with a bromine atom at the 6th position, a methyl group at the 3rd position, and an ethyl ester group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-3-methylquinoline-4-carboxylate typically involves the bromination of a quinoline precursor. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated using a tungsten bulb, leading to the desired monobromo product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidation can lead to quinoline N-oxides.
Reduction Products: Reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
Ethyl 6-bromo-3-methylquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Chemistry: It is employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the quinoline ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: Similar structure with a hydroxyl group at the 4th position.
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Contains a chlorine atom at the 4th position.
Uniqueness
Ethyl 6-bromo-3-methylquinoline-4-carboxylate is unique due to the presence of the methyl group at the 3rd position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity towards specific molecular targets compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H12BrNO2 |
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Molecular Weight |
294.14 g/mol |
IUPAC Name |
ethyl 6-bromo-3-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)12-8(2)7-15-11-5-4-9(14)6-10(11)12/h4-7H,3H2,1-2H3 |
InChI Key |
AJBSEJXVILIEFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CC2=NC=C1C)Br |
Origin of Product |
United States |
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